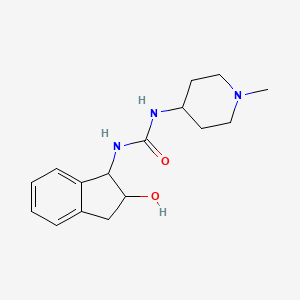
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HUPU-12 and has been synthesized using different methods.
作用機序
The exact mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea is not fully understood. However, it has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and attention. The activation of this receptor by HUPU-12 leads to the release of neurotrophic factors that promote neuronal survival and growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain. These neurotrophic factors play a crucial role in the survival and growth of neurons. HUPU-12 has also been reported to enhance cognitive function and improve memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its potential neuroprotective and neuroregenerative effects. It can be used to study the mechanisms underlying neurodegenerative diseases and to develop potential treatments for these diseases. However, one of the limitations of using HUPU-12 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea has shown promising results in various scientific research studies. In the future, it can be studied further to understand its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. It can also be studied for its potential use in the treatment of other psychiatric disorders such as schizophrenia. Furthermore, the development of more efficient synthesis methods and improved formulations can enhance its bioavailability and efficacy.
合成法
Several methods have been reported for the synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea. One of the commonly used methods involves the reaction of 2-(2-oxoindolin-3-ylidene)malononitrile with 1-methylpiperidine-4-carboxaldehyde followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. This reaction leads to the formation of this compound.
科学的研究の応用
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields. It has been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. HUPU-12 has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been reported to exhibit anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19-8-6-12(7-9-19)17-16(21)18-15-13-5-3-2-4-11(13)10-14(15)20/h2-5,12,14-15,20H,6-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVSWMZRFNBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6639414.png)

![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)
![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)



![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)